Methyl 2-methyl-5-nitrobenzoate
Overview
Description
Methyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a nitro group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and acetic anhydride (Ac2O) as nitrating agents. This method is preferred due to its high selectivity and environmentally friendly nature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 3-methylbenzoic acid in the presence of sulfuric acid. This method has been optimized to achieve high conversion rates and selectivity, although it requires careful handling of reagents and waste disposal .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for saponification.
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Major Products Formed:
Reduction: 2-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-nitrobenzoate primarily involves its role as an intermediate in various chemical reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position relative to itself. This regioselectivity is crucial for the synthesis of specific substituted aromatic compounds .
Comparison with Similar Compounds
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2-nitrobenzoate
Comparison: Methyl 2-methyl-5-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the aromatic ring. This combination of substituents affects its chemical reactivity and physical properties. For instance, the methyl group at the 2-position increases the electron density on the ring, making it less reactive towards electrophilic substitution compared to methyl 3-nitrobenzoate and methyl 4-nitrobenzoate .
Properties
IUPAC Name |
methyl 2-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKPVDDCDQBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402596 | |
Record name | methyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77324-87-9 | |
Record name | methyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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